![molecular formula C16H14ClNO5 B5811918 (4-{[(4-chlorophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5811918.png)
(4-{[(4-chlorophenoxy)acetyl]amino}phenoxy)acetic acid
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Overview
Description
(4-{[(4-chlorophenoxy)acetyl]amino}phenoxy)acetic acid, commonly known as CPAA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. CPAA is a member of the phenoxyacetic acid family and is structurally similar to other phenoxyacetic acid derivatives, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).
Mechanism of Action
CPAA exerts its therapeutic effects through multiple mechanisms. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a crucial role in regulating glucose and lipid metabolism. CPAA also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Moreover, CPAA has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
CPAA has been shown to have various biochemical and physiological effects. It has been found to decrease the expression of pro-inflammatory cytokines such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines such as IL-10. CPAA has also been shown to decrease the levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol, while increasing the levels of high-density lipoprotein (HDL) cholesterol. Moreover, CPAA has been found to inhibit the proliferation and migration of smooth muscle cells, which are involved in the development of atherosclerosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPAA in lab experiments is its high purity and stability, which allows for accurate and reproducible results. CPAA is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using CPAA is its potential toxicity, which requires careful handling and disposal. In addition, the effects of CPAA can vary depending on the cell type and experimental conditions, which requires careful optimization of the experimental protocol.
Future Directions
There are several future directions for the research on CPAA. One potential direction is to investigate the effects of CPAA on other diseases such as neurodegenerative diseases and autoimmune diseases. Another direction is to explore the potential of CPAA as a drug candidate for clinical trials. Moreover, further studies are needed to elucidate the exact mechanisms of action of CPAA and to identify its molecular targets. Finally, the development of more efficient and sustainable synthesis methods for CPAA could help to reduce the cost and environmental impact of its production.
Synthesis Methods
CPAA can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with chloroacetyl chloride to produce 4-chlorophenoxyacetyl chloride. This intermediate is then reacted with 4-aminophenol in the presence of a base to give CPAA. The purity of the final product can be improved by recrystallization.
Scientific Research Applications
CPAA has been studied extensively for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. CPAA has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, CPAA has been found to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. CPAA has also shown promising results in reducing inflammation and oxidative stress in cardiovascular diseases.
properties
IUPAC Name |
2-[4-[[2-(4-chlorophenoxy)acetyl]amino]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5/c17-11-1-5-13(6-2-11)22-9-15(19)18-12-3-7-14(8-4-12)23-10-16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBGXDLTJWHSSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[[2-(4-chlorophenoxy)acetyl]amino]phenoxy]acetic Acid |
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